molecular formula C13H19N3O3 B7074835 N-[[4-(1-methylpyrrole-3-carbonyl)morpholin-2-yl]methyl]acetamide

N-[[4-(1-methylpyrrole-3-carbonyl)morpholin-2-yl]methyl]acetamide

Cat. No.: B7074835
M. Wt: 265.31 g/mol
InChI Key: MJGRYHOJBQPGGE-UHFFFAOYSA-N
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Description

N-[[4-(1-methylpyrrole-3-carbonyl)morpholin-2-yl]methyl]acetamide is a complex organic compound that features a morpholine ring substituted with a 1-methylpyrrole-3-carbonyl group and an acetamide group

Properties

IUPAC Name

N-[[4-(1-methylpyrrole-3-carbonyl)morpholin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-10(17)14-7-12-9-16(5-6-19-12)13(18)11-3-4-15(2)8-11/h3-4,8,12H,5-7,9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGRYHOJBQPGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(CCO1)C(=O)C2=CN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(1-methylpyrrole-3-carbonyl)morpholin-2-yl]methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the 1-methylpyrrole-3-carbonyl intermediate: This can be achieved by acylation of 1-methylpyrrole with an appropriate acyl chloride or anhydride.

    Attachment to the morpholine ring: The intermediate is then reacted with morpholine under controlled conditions to form the desired substitution on the morpholine ring.

    Introduction of the acetamide group: Finally, the acetamide group is introduced through an amidation reaction, often using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(1-methylpyrrole-3-carbonyl)morpholin-2-yl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyrrole ring or the morpholine nitrogen.

    Reduction: Reduction reactions can target the carbonyl groups or the pyrrole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the morpholine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides for nucleophilic substitution or halogenating agents for electrophilic substitution are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield this compound N-oxide, while reduction could produce N-[[4-(1-methylpyrrole-3-carbonyl)morpholin-2-yl]methyl]amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[[4-(1-methylpyrrole-3-carbonyl)morpholin-2-yl]methyl]acetamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-[[4-(1-methylpyrrole-3-carbonyl)morpholin-2-yl]methyl]formamide: Similar structure but with a formamide group instead of an acetamide group.

    N-[[4-(1-methylpyrrole-3-carbonyl)morpholin-2-yl]methyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-[[4-(1-methylpyrrole-3-carbonyl)morpholin-2-yl]methyl]acetamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

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